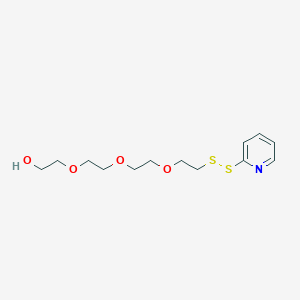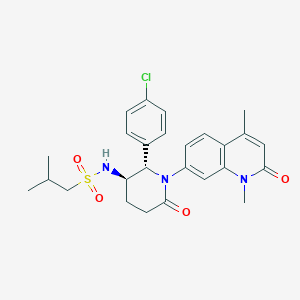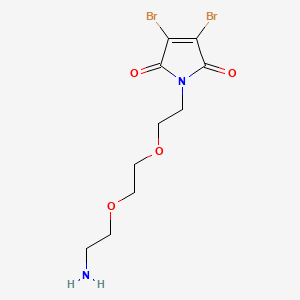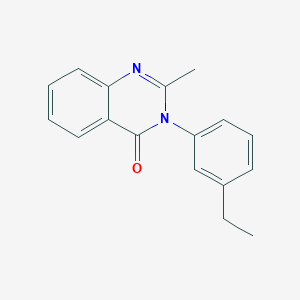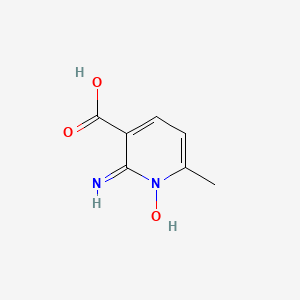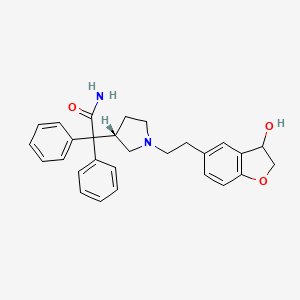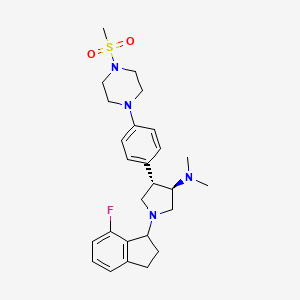
(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-395 is a potent and selective EED inhibitor. A-395 includes potent binding to EED with Ki = 0.4 nM, inhibits the PRC2 complex with IC50 = 34 nM for methylation of H3K27 and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets. In cellular assays, A-395 inhibits the PRC2 complex (thus inhibiting the formation of H3K27me3) with IC50 = 90 nM (RD rhabdoid tumor cell line; 3 days). A-395 represents a first-in-class antagonist of PRC2 protein-protein interactions (PPI) for use as a chemical probe to investigate the roles of EED-containing protein complexes.
Aplicaciones Científicas De Investigación
Inhibition of Polycomb Repressive Complex 2 (PRC2)
A-395 is a potent and selective chemical probe for the polycomb protein EED (embryonic ectoderm development), an essential component of Polycomb repressive complex 2 (PRC2), involved in transcriptional repression through methylation of histone H3K27 . The open-access probe, A-395, binds to EED inhibiting protein-protein interaction and inactivating the PRC2 . PRC2 is dysregulated in many cancers and is a potential target for therapy .
Cancer Research
PRC2 is dysregulated in many cancers, making A-395 a potential target for cancer therapy . By inhibiting the PRC2 complex, A-395 could potentially be used to treat various types of cancer where PRC2 is known to play a role .
In Vitro Activity
The in vitro activity of A-395 includes potent binding to EED with Ki = 0.4 nM, inhibits the PRC2 complex with IC 50 = 34 nM for methylation of H3K27 and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Cellular Assays
In cellular assays, A-395 inhibits the PRC2 complex (thus inhibiting the formation of H3K27me3) with IC 50 = 90 nM (RD rhabdoid tumor cell line; 3 days) .
Control Compound for Cellular Studies
A closely related compound, A-395N, exhibits no activity in the biochemical and cellular assays, and is an ideal control compound for cellular studies .
Collaboration between Abbvie and the SGC
A collaboration between Abbvie and the SGC has resulted in the discovery of A-395, the first potent and selective chemical probe for EED .
Mecanismo De Acción
Target of Action
A-395, also known as (3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-(4-(4-(methylsulfonyl)piperazin-1-yl)phenyl)pyrrolidin-3-amine, is a potent and selective antagonist of the Polycomb Repressive Complex 2 (PRC2) . The primary targets of A-395 are the proteins within the PRC2 complex, specifically EZH2, EED, and SUZ12 .
Mode of Action
A-395 binds to EED in the H3K27me3-binding pocket, thereby preventing allosteric activation of the catalytic activity of PRC2 . It competes for H3K27me3 peptide binding to EED, with an IC50 of 7 nM . This interaction disrupts the function of the PRC2 complex, leading to a reduction in the methylation of H3K27 .
Biochemical Pathways
The primary biochemical pathway affected by A-395 is the histone methylation pathway . By inhibiting the PRC2 complex, A-395 reduces the methylation of H3K27 . This can lead to changes in gene expression, as H3K27 methylation is a key epigenetic modification associated with gene repression .
Pharmacokinetics
It’s known that a-395 has potent in vitro activity, with a ki of 04 nM for binding to EED and an IC50 of 34 nM for inhibiting the PRC2 complex .
Result of Action
The primary result of A-395’s action is the inhibition of the PRC2 complex and the subsequent reduction in H3K27 methylation . This can lead to changes in gene expression, potentially impacting cellular processes such as cell proliferation .
Propiedades
IUPAC Name |
(3R,4S)-1-(7-fluoro-2,3-dihydro-1H-inden-1-yl)-N,N-dimethyl-4-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FN4O2S/c1-28(2)25-18-30(24-12-9-20-5-4-6-23(27)26(20)24)17-22(25)19-7-10-21(11-8-19)29-13-15-31(16-14-29)34(3,32)33/h4-8,10-11,22,24-25H,9,12-18H2,1-3H3/t22-,24?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJNSVNICWODC-KIDMSAQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4CCC5=C4C(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is EAAT1, and why is it important?
A1: EAAT1 is a human excitatory amino acid transporter, a protein responsible for removing glutamate, a neurotransmitter, from the spaces between nerve cells. This process is crucial for proper brain function, as excessive glutamate can lead to neuronal damage. []
Q2: How do researchers study the structural changes of EAAT1 during glutamate transport?
A2: One method involves introducing cysteine pairs at specific locations within the EAAT1 protein. These cysteines can form disulfide bonds, acting as molecular tethers. By observing the formation and disruption of these bonds under different conditions, researchers can infer conformational changes associated with glutamate binding and transport. []
Q3: What did the research on EAAT1 reveal about the role of specific amino acid residues?
A3: The study highlighted the importance of Alanine 395 (Ala-395) in transmembrane domain 7 (TM7) of EAAT1. It was found to be spatially close to residues at the tips of two re-entrant loops, HP1 and HP2, suggesting their involvement in forming the substrate translocation pathway. []
Q4: How does the binding of glutamate or inhibitors affect the structural dynamics of EAAT1?
A4: The research showed that binding of glutamate or its inhibitors, like dl-threo-β-benzyloxyaspartate (dl-TBOA), prevents the formation of disulfide bonds between introduced cysteine pairs, indicating a shift in the relative positions of these residues. Conversely, sodium binding seems to facilitate crosslinking, highlighting the interplay of different factors in the transport cycle. []
Q5: What is the significance of genetic polymorphisms in disease susceptibility?
A5: Genetic polymorphisms, variations in our DNA sequence, can influence an individual's susceptibility to various diseases. These variations can affect how our bodies process toxins, repair DNA damage, and respond to environmental factors. [, ]
Q6: How are polymorphisms in DNA repair genes linked to lung cancer risk?
A6: Research suggests that specific polymorphisms in genes like XPD and APEX1, involved in DNA repair, can increase the risk of lung cancer development, especially in individuals exposed to carcinogens like those found in coal mines. These variations may hinder the body's ability to repair DNA damage caused by these substances, increasing the chance of mutations that lead to cancer. []
Q7: Can genetic polymorphisms be protective against certain diseases?
A7: Yes, some polymorphisms can have protective effects. For example, the study found that a large deletion in the GSTM1 gene, another detoxification enzyme gene, was associated with a decreased risk of lung cancer in coal mine workers. This suggests that individuals with this deletion might have a more efficient detoxification system, reducing their cancer risk. []
Q8: How can understanding genetic polymorphisms impact disease management?
A8: Identifying individuals with polymorphisms linked to increased disease susceptibility allows for personalized preventive measures, such as lifestyle modifications or increased surveillance. This knowledge can also guide the development of targeted therapies and interventions tailored to an individual's genetic makeup. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

